molecular formula C5H5BrN2OS B580971 N-(4-bromothiazol-2-yl)acetamide CAS No. 1209458-92-3

N-(4-bromothiazol-2-yl)acetamide

Cat. No.: B580971
CAS No.: 1209458-92-3
M. Wt: 221.072
InChI Key: VNBZEVWCBPVJKK-UHFFFAOYSA-N
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Description

N-(4-bromothiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H5BrN2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromothiazol-2-yl)acetamide typically involves the reaction of 4-bromothiazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromothiazol-2-yl)acetamide
  • N-(4-chlorothiazol-2-yl)acetamide
  • N-(4-fluorothiazol-2-yl)acetamide

Uniqueness

N-(4-bromothiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro or fluoro analogs .

Properties

IUPAC Name

N-(4-bromo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBZEVWCBPVJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728106
Record name N-(4-Bromo-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-92-3
Record name N-(4-Bromo-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromothiazol-2-amine (0.500 g, 2.81 mmol), acetic anhydride (0.43 mL, 4.50 mmol) and acetic acid (5 mL) was refluxed for 2 h. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 25% ethyl acetate-petroleum ether) to afford N-(4-bromothiazol-2-yl)acetamide (0.300 g, 49%) as a white solid. MS (ESI, pos. ion) m/z 221, 223 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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